N-(2-Fluoro-6-formylphenyl)pivalamide
Description
N-(2-Fluoro-6-formylphenyl)pivalamide is a pivalamide derivative featuring a benzene ring substituted with a fluorine atom at the 2-position and a formyl group (-CHO) at the 6-position. The pivalamide moiety (-NHCOC(CH₃)₃) serves as a bulky, electron-withdrawing group, which enhances stability and influences reactivity in synthetic applications.
Properties
Molecular Formula |
C12H14FNO2 |
|---|---|
Molecular Weight |
223.24 g/mol |
IUPAC Name |
N-(2-fluoro-6-formylphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H14FNO2/c1-12(2,3)11(16)14-10-8(7-15)5-4-6-9(10)13/h4-7H,1-3H3,(H,14,16) |
InChI Key |
CFRLPRKAHCVMCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=C1F)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in substituents, backbone structure (benzene vs. pyridine), and functional groups. Key comparisons include:
Substituent Effects on Benzene Backbone
- N-(2-Chloro-6-hydroxyphenyl)pivalamide (2c): Substituents: 2-Cl, 6-OH. Molecular Formula: C₁₁H₁₃ClNO₂; Molecular Weight: 226.68 g/mol. Synthesis: Prepared in 54% yield via hydroxylation of N-(2-chlorophenyl)pivalamide . Reactivity: The hydroxyl group enables hydrogen bonding and participation in oxidation or coupling reactions, contrasting with the formyl group’s nucleophilic reactivity in the target compound. Spectroscopic Data: ¹³C NMR shows a carbonyl signal at δ 176.88 ppm, distinct from the formyl group’s expected δ 190–200 ppm .
Pyridine-Based Pivalamide Derivatives
- N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide: Substituents: Pyridine backbone with 5-F, 4-CHO, 3-I. Molecular Formula: C₁₂H₁₂FINO₂; Molecular Weight: 347.14 g/mol. Applications: The iodine substituent enables cross-coupling reactions (e.g., Suzuki), while the formyl group allows condensation or reduction . Electronic Effects: The pyridine ring’s electron-deficient nature alters reactivity compared to benzene derivatives.
N-(5-Fluoropyridin-2-yl)pivalamide :
Functional Group Implications
- Formyl Group : Enhances electrophilicity, enabling reactions like imine formation or nucleophilic additions. This contrasts with hydroxyl or halogen substituents, which prioritize hydrogen bonding or cross-coupling, respectively.
- Fluorine vs. Chlorine : Fluorine’s strong electron-withdrawing effect increases ring deactivation, reducing susceptibility to electrophilic substitution compared to chlorine .
Comparative Data Table
Stability and Reactivity Insights
- Hydrolytic Stability : The pivalamide group’s steric bulk protects against hydrolysis. Fluorine’s electron-withdrawing effect further stabilizes the amide bond compared to chlorine or hydroxyl groups .
- Synthetic Versatility : The formyl group in this compound offers a handle for derivatization (e.g., reductive amination), while pyridine-based analogs prioritize transition-metal-catalyzed reactions .
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